2,3-Dibromobutanoyl isocyanate

描述

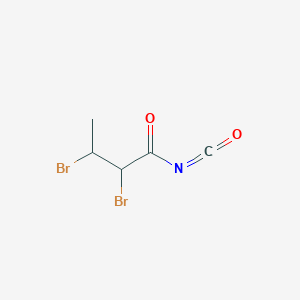

2,3-Dibromobutanoyl isocyanate (C₄H₅Br₂NO₂) is a halogenated aliphatic isocyanate characterized by two bromine atoms at the 2- and 3-positions of a butanoyl backbone and a reactive isocyanate (–NCO) group. This compound is notable for its high molecular weight (259.0 g/mol), which arises from the bromine substituents. Its reactivity with polyols enables the formation of polyurethanes (PUs) with tailored mechanical and thermal properties .

属性

CAS 编号 |

58414-21-4 |

|---|---|

分子式 |

C5H5Br2NO2 |

分子量 |

270.91 g/mol |

IUPAC 名称 |

2,3-dibromobutanoyl isocyanate |

InChI |

InChI=1S/C5H5Br2NO2/c1-3(6)4(7)5(10)8-2-9/h3-4H,1H3 |

InChI 键 |

WETMKAGZQNUDSZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C(=O)N=C=O)Br)Br |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

Key structural distinctions between 2,3-dibromobutanoyl isocyanate and related isocyanates include:

- Substituent Type and Position : Bromine atoms (vs. chlorine in dichlorophenyl isocyanate) and an aliphatic backbone (vs. aromatic rings in dichlorophenyl derivatives).

- Reactivity : Bromine’s lower electronegativity compared to chlorine may slow reaction kinetics with polyols but enhance thermal stability in resulting polymers .

- Applications : Brominated isocyanates are prioritized for flame retardancy, while aromatic derivatives (e.g., 2,3-dichlorophenyl isocyanate) are used in adhesives requiring UV resistance .

Data Table: Comparative Properties

Reactivity and Polymer Performance

- Flame Retardancy: Bromine’s radical-scavenging ability enhances flame resistance in PUs derived from this compound, outperforming non-halogenated isocyanates .

- Thermal Stability : The aliphatic backbone provides flexibility, while bromine increases decomposition temperatures (TGA ~250°C vs. 200°C for chlorinated analogs) .

- Adhesion Properties : Compared to alicyclic urethane prepolymers (), brominated isocyanates exhibit lower initial adhesion but superior heat resistance due to covalent crosslinking .

常见问题

Q. Q1. What are the critical parameters for synthesizing 2,3-dibromobutanoyl isocyanate derivatives with high regioselectivity?

Methodological Answer:

- Reagent Stoichiometry : Use equimolar ratios of brominated precursors and isocyanate reactants to minimize side reactions (e.g., benzoylisothiocyanate synthesis in ).

- Solvent Selection : Polar aprotic solvents like 1,4-dioxane (as in ) enhance reaction homogeneity and regioselectivity.

- Temperature Control : Maintain room temperature for slow, controlled addition to avoid thermal decomposition (observed in bromophenyl isocyanate synthesis in ).

- Purification : Isolate intermediates via ice/water precipitation to remove byproducts like ammonium chloride .

Q. Q2. How can researchers verify the stability of this compound under varying storage conditions?

Methodological Answer:

- Low-Temperature Storage : Store at 0–6°C to prevent hydrolysis or polymerization (as recommended for bromophenyl isocyanates in ) .

- Inert Atmosphere : Use argon or nitrogen gas to avoid moisture absorption during handling.

- Stability Testing : Monitor degradation via FT-IR (disappearance of NCO peak at ~2270 cm⁻¹) and HPLC (emergence of secondary amine byproducts).

Q. Q3. What spectroscopic techniques are optimal for characterizing this compound derivatives?

Methodological Answer:

- NMR : Use - and -NMR to confirm regiochemistry (e.g., splitting patterns for brominated carbons).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., chiral isocyanates in ) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Steric Effects : Bulky substituents on the isocyanate group hinder nucleophilic attack at the central carbon. Compare reactivity with analogous compounds like 4-bromophenyl isocyanate () .

- Electronic Effects : Electron-withdrawing bromine atoms enhance electrophilicity of the NCO group. Quantify via Hammett plots using substituted aryl isocyanates.

- Kinetic Studies : Conduct stopped-flow UV-Vis experiments to measure reaction rates with amines or alcohols.

Q. Q5. What strategies resolve contradictions in reported synthetic yields for this compound-based heterocycles?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) across independent labs.

- Byproduct Analysis : Use LC-MS to identify undocumented intermediates (e.g., dimerization products).

- Computational Modeling : Simulate reaction pathways using DFT to identify energy barriers (e.g., competing cyclization vs. linear chain growth).

Q. Q6. How can computational methods optimize the design of this compound-derived polymers?

Methodological Answer:

- Molecular Dynamics (MD) : Predict polymer chain flexibility and thermal stability based on monomer geometry.

- Docking Studies : Model interactions with biomolecules for drug-delivery applications (inspired by ’s medicinal chemistry applications) .

- QSPR Models : Relate substituent electronegativity to polymer degradation rates.

Key Research Challenges

- Contradictions in Stability Data : Some studies suggest thermal instability above 60°C, while others report tolerance to brief heating. Resolve via thermogravimetric analysis (TGA).

- Stereochemical Control : Achieving enantiopure derivatives requires chiral auxiliaries or asymmetric catalysis (see for analogous strategies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。